2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
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Overview
Description
2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that contains a thieno[2,3-c]pyridine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under basic conditions and often requires the use of catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification and isolation of the final product are crucial steps in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[2,3-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern.
Thiophene derivatives: Compounds like suprofen and articaine have thiophene rings and exhibit various pharmacological properties.
Uniqueness
2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
IUPAC Name |
2-amino-6-propan-2-yl-3,4,5,7-tetrahydrothieno[2,3-c]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-8(2)14-4-3-9-5-11(13,7-12)15-10(9)6-14/h8H,3-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSIETVFADYPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(C2)(C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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